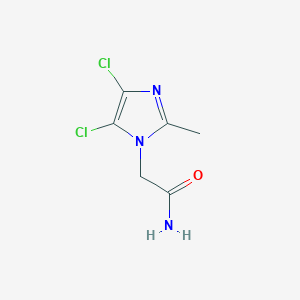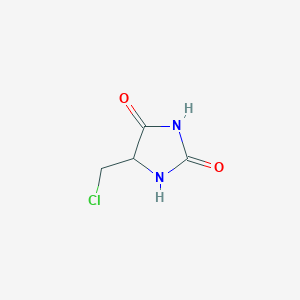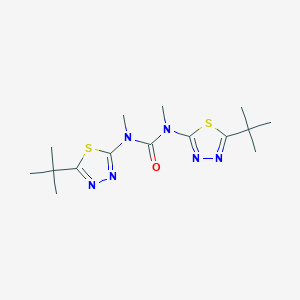
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide, also known as DCMI, is a chemical compound derived from the condensation of 4,5-dichloro-2-methyl-1H-imidazole and acetic acid. It is a colorless, crystalline solid with a melting point of 220–221 °C and a boiling point of 310 °C. DCMI is most commonly used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a research tool in biomedical sciences.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has led to the synthesis and characterization of various imidazole derivatives, including those related to 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide, for potential use in various scientific fields. For instance, Duran and Canbaz (2013) synthesized drug precursors by reacting imidazole derivatives with acetamide compounds, confirming structures through NMR, FTIR, MS, and elemental analysis. The study explored the acidity constants of these derivatives, indicating their potential application in chemical synthesis and drug development (Duran & Canbaz, 2013).
Catalysis
Imidazole-based acetamide derivatives have also been explored as catalysts in chemical reactions. Serafimidou, Stamatis, and Louloudi (2008) developed a manganese(II) complex with an imidazole-based acetamide, demonstrating its efficacy as a catalyst for alkene epoxidation with H2O2. This highlights the role of such compounds in enhancing chemical reactions, potentially offering a greener alternative for industrial processes (Serafimidou, Stamatis, & Louloudi, 2008).
Anticancer Research
In the realm of medicinal chemistry, derivatives of imidazole acetamides have been synthesized and evaluated for their anticancer activities. Duran and Demirayak (2012) reported on the synthesis of imidazole acetamide derivatives and tested their efficacy against various cancer cell lines, revealing compounds with promising anticancer potential. This work underscores the importance of such chemical entities in the search for new anticancer drugs (Duran & Demirayak, 2012).
Antimicrobial and Antibacterial Agents
Imidazole acetamide derivatives have been investigated for their antimicrobial properties as well. Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in addressing antimicrobial resistance, a growing concern in public health (Daraji et al., 2021).
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for the development of new drugs based on these compounds. Future research could focus on exploring the biological activities of “2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide” and related compounds, as well as optimizing their synthesis.
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . Imidazole is highly soluble in water and other polar solvents .
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Environmental Factors
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. For instance, imidazole is amphoteric and can show different properties in acidic or basic environments .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O/c1-3-10-5(7)6(8)11(3)2-4(9)12/h2H2,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCGJBNLKAWXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)
![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)




![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)
